molecular formula C15H21BO4 B1603060 Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 478375-39-2

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1603060
CAS RN: 478375-39-2
M. Wt: 276.14 g/mol
InChI Key: WBHBKJFHYGIUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (M2M5-TMB) is an organic compound that has been used in scientific research for a variety of applications. It is a type of boronate ester, which is a type of ester that contains a boron atom in its structure. M2M5-TMB is a relatively new compound, first synthesized in 2018, and has become increasingly popular in research due to its versatility.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various biaryl compounds . These reactions are essential for creating pharmaceuticals, agrochemicals, and organic materials. The boronic ester serves as a stable and reliable source of the boron moiety, which is necessary for the transmetalation step in the catalytic cycle.

Hydrolysis Studies

The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH is an area of significant interest . Understanding the kinetics of this process is crucial for the development of boron-containing drugs and drug delivery systems, especially for applications like neutron capture therapy.

Protodeboronation Research

Research into the catalytic protodeboronation of pinacol boronic esters has shown that this compound can be used to achieve formal anti-Markovnikov hydromethylation of alkenes . This transformation is valuable for the modification of complex molecules, including natural products and pharmaceuticals.

Organic Semiconductor Synthesis

The compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units, which are key components in organic semiconductors . These materials have applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

Synthesis of Non-Nucleosidic Compounds

It is used in the preparation of non-nucleosidic analogs targeting specific proteins or enzymes . For instance, it has been utilized in the synthesis of coumermycin A1 analogs that target heat shock protein 90, which plays a role in cancer cell proliferation.

Development of Fluorescent Probes

The compound serves as a starting material in the synthesis of imidazo[1,2-a]pyridine derivatives, which exhibit bright excited-state intramolecular proton transfer (ESIPT) luminescence property in solid-state . These derivatives are promising for the development of new fluorescent probes for bioimaging applications.

Safety And Hazards

Harmful by inhalation, skin contact, and ingestion .

properties

IUPAC Name

methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-10-7-8-11(9-12(10)13(17)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHBKJFHYGIUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628994
Record name Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

478375-39-2
Record name Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.